molecular formula C14H14FN3OS B12156692 N-[(4,6-dimethylpyrimidin-2-ylthio)methyl](4-fluorophenyl)carboxamide

N-[(4,6-dimethylpyrimidin-2-ylthio)methyl](4-fluorophenyl)carboxamide

Cat. No.: B12156692
M. Wt: 291.35 g/mol
InChI Key: SRCYLMQPESLCTJ-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-ylthio)methylcarboxamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

The synthesis of N-(4,6-dimethylpyrimidin-2-ylthio)methylcarboxamide involves several steps. One common method includes the reaction of 4,6-dimethylpyrimidine-2-thiol with a suitable alkylating agent to form the corresponding thioether. This intermediate is then reacted with 4-fluorobenzoyl chloride under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-(4,6-dimethylpyrimidin-2-ylthio)methylcarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-ylthio)methylcarboxamide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the death of cancer cells .

Comparison with Similar Compounds

N-(4,6-dimethylpyrimidin-2-ylthio)methylcarboxamide can be compared with other pyrimidine derivatives such as:

The uniqueness of N-(4,6-dimethylpyrimidin-2-ylthio)methylcarboxamide lies in its specific chemical structure, which allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H14FN3OS

Molecular Weight

291.35 g/mol

IUPAC Name

N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-fluorobenzamide

InChI

InChI=1S/C14H14FN3OS/c1-9-7-10(2)18-14(17-9)20-8-16-13(19)11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3,(H,16,19)

InChI Key

SRCYLMQPESLCTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCNC(=O)C2=CC=C(C=C2)F)C

Origin of Product

United States

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